

# Early Research on ENV-308: A High-Level Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WB-308    |           |
| Cat. No.:            | B13440000 | Get Quote |

#### For Immediate Release

Boulder, CO - Enveda Biosciences' ENV-308, a first-in-class, oral small molecule, is emerging as a promising candidate for the treatment of obesity.[1] Currently in the IND-enabling phase, this novel hormone mimetic is anticipated to enter Phase 1 clinical trials in 2025.[1] Early indications suggest a compelling efficacy profile coupled with encouraging safety and tolerability for long-term administration.[1]

Due to the early stage of development, detailed quantitative data, comprehensive experimental protocols, and specific signaling pathway information are not yet publicly available. The following provides a summary of the current understanding of ENV-308 based on preliminary announcements.

## **Development and Positioning**

Enveda is leveraging its AI-powered platform to discover and develop new medicines from natural sources.[2][3] ENV-308 is a key program in their pipeline, positioned to address the significant unmet need in obesity treatment.[2][3] The company has secured substantial funding to advance its pipeline, including ENV-308, into clinical trials.[2][3]

## **Mechanism of Action**

ENV-308 is described as a "hormone mimetic," suggesting its mechanism of action involves mimicking the effects of a natural hormone involved in metabolic regulation.[1] The specific



hormone and its receptor have not been disclosed.

### **Preclinical Status**

As of late 2025, ENV-308 is in the Investigational New Drug (IND)-enabling stage.[1] This phase involves a series of preclinical studies to assess the safety and feasibility of the compound before it can be tested in humans.

### **Future Outlook**

Enveda is scheduled to advance ENV-308 into Phase 1 clinical trials in 2025.[1][2] These initial human trials will primarily focus on evaluating the safety, tolerability, and pharmacokinetic profile of the drug.

# Visualizing the Path Forward: ENV-308 Development Trajectory

The following diagram illustrates the general development path for a therapeutic candidate like ENV-308.



Click to download full resolution via product page

Caption: Generalized Drug Development Pathway for ENV-308.

Note: This document reflects the publicly available information on ENV-308 as of the date of publication. As Enveda Biosciences progresses with the clinical development of ENV-308, more detailed technical information is expected to be released through scientific publications and presentations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. enveda.com [enveda.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Enveda secures another \$150M to fast-track nature-based drug pipeline [biotechsnap.com]
- To cite this document: BenchChem. [Early Research on ENV-308: A High-Level Overview].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13440000#early-research-findings-on-env-308]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com